Welcome to the BenchChem Online Store!
molecular formula C8H4FNO2S B3267045 4-Fluorobenzo[d]isothiazole-3-carboxylic acid CAS No. 441715-58-8

4-Fluorobenzo[d]isothiazole-3-carboxylic acid

Cat. No. B3267045
M. Wt: 197.19 g/mol
InChI Key: MDCUQLQLSZBVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157487B2

Procedure details

3-Fluorobenzenethiol (5.0 g, 39.0 mmol) was dissolved in methylene chloride (200 ml), and oxalyl chloride (3.57 ml, 41.0 mmol) and triethylamine (5.71 ml, 41.0 mmol) were added to the solution under stirring at 0° C. The reaction mixture was stirred for 24 hours at room temperature. The reaction mixture was distilled under reduced pressure to remove the solvent. The residue was suspended in methylene chloride (100 ml). After aluminum chloride (7.8 g, 58.5 mmol) was added to the reaction mixture under cooling at 0° C., the reaction mixture was stirred at room temperature for 4 hours. The reaction mixture was poured in ice water, followed by extraction with chloroform. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. To the residue were added concentrated aqueous ammonia (28%, 50 ml) and hydrogen peroxide (35% in water, 50 ml) and the mixture was stirred at room temperature for 24 hours. The crystals thus precipitated were collected by filtration and added with THF (100 ml) and 0.25M NaOH (60 ml, 15 mmol). The resulting mixture was heated under reflux for 24 hours. The reaction mixture was cooled to room temperature and poured in 1M HCl. The mixture was concentrated to dryness under reduced pressure. The residue was purified with chromatography on a silica gel column (middle pressure chromatography system Yamazen, C-18 column, linear gradient of H20 (0.1% HCOOH) and methanol (0.1% HCOOC) from 10% to 90%, 10 ml/min) to give 4-fluorobenzo(d)isothiazole-3-carboxylic acid (590 mg, 8%) as a colorless solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.57 mL
Type
reactant
Reaction Step Two
Quantity
5.71 mL
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
60 mL
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.[C:9](Cl)(=[O:13])[C:10](Cl)=O.C([N:17](CC)CC)C.[Cl-].[Al+3].[Cl-].[Cl-].[OH-:26].[Na+]>C(Cl)Cl.Cl.C1COCC1>[F:1][C:2]1[C:3]2[C:10]([C:9]([OH:13])=[O:26])=[N:17][S:8][C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=CC1)S
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.57 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5.71 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
7.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 24 hours at room temperature
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
TEMPERATURE
Type
TEMPERATURE
Details
under cooling at 0° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
To the residue were added concentrated aqueous ammonia (28%, 50 ml) and hydrogen peroxide (35% in water, 50 ml)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with chromatography on a silica gel column (middle pressure chromatography system Yamazen, C-18 column, linear gradient of H20 (0.1% HCOOH) and methanol (0.1% HCOOC) from 10% to 90%, 10 ml/min)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC2=C1C(=NS2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 19.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.